2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
CAS No.:
Cat. No.: VC13267109
Molecular Formula: C22H21N3O3S3
Molecular Weight: 471.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3S3 |
|---|---|
| Molecular Weight | 471.6 g/mol |
| IUPAC Name | 2-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O3S3/c23-19(27)18-14-8-4-5-9-15(14)30-20(18)24-17(26)10-11-25-21(28)16(31-22(25)29)12-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H2,23,27)(H,24,26)/b16-12- |
| Standard InChI Key | JYBJANMWEQIUNJ-VBKFSLOCSA-N |
| Isomeric SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S)C(=O)N |
| SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S)C(=O)N |
| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S)C(=O)N |
Introduction
Structural Representation
The structural formula can be represented as follows:
textO || C | N--C--C | \ S C--C--C | | | R R R
Where represents various substituents that define the specific characteristics of the compound.
Synthesis Methods
Recent studies have explored efficient synthetic routes for this compound. A notable method involves a multi-step synthesis that utilizes readily available starting materials. The following steps outline a typical synthesis pathway:
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Preparation of Thiazolidine Derivative: The initial step involves the formation of a thiazolidine ring through the reaction of appropriate thioketones with amines.
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Formation of Benzothiophene Core: Subsequent cyclization reactions lead to the formation of the benzothiophene structure, which is crucial for the compound's biological activity.
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Final Coupling Reaction: The final step typically involves coupling reactions that incorporate the carboxamide group into the benzothiophene framework.
Biological Activity and Applications
Research has indicated that compounds similar to 2-{3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE exhibit significant biological activities, including:
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Antimicrobial Properties: Studies suggest that thiazolidine derivatives possess antimicrobial activity against various pathogens.
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Anti-inflammatory Effects: Molecular docking studies have shown potential inhibitory effects on enzymes involved in inflammatory pathways, such as lipoxygenase.
Research Findings
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